Product packaging for CID 78065377(Cat. No.:)

CID 78065377

Cat. No.: B15452457
M. Wt: 179.27 g/mol
InChI Key: FJXBEYATZKNZPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Cell Cycle Dysregulation in Pathological States

The cell cycle is a tightly regulated series of events that leads to a cell's duplication. khanacademy.org This regulation is crucial, and any disruption can lead to uncontrolled cell proliferation, a hallmark of cancer. khanacademy.orgnih.gov The dysregulation of CDKs is a key factor in the development of numerous cancers, making them an attractive target for therapeutic intervention. nih.gov In addition to cancer, aberrant cell cycle control has been implicated in other conditions, including neurodegenerative diseases. nih.gov

The Role of Cyclin A/B and Associated RxL Interactions in Cellular Homeostasis and Disease

Cyclins are regulatory proteins that bind to and activate CDKs. khanacademy.org Different cyclins are present at different stages of the cell cycle, directing the activity of CDKs to specific targets. khanacademy.org Cyclin A and Cyclin B are crucial for the progression through the S and G2/M phases of the cell cycle, respectively. aacrjournals.orgnih.gov

A key mechanism for substrate recognition by Cyclin A and Cyclin B involves a short linear motif known as the RxL (arginine-x-leucine) motif. aacrjournals.orgnih.gov Substrate proteins containing this motif bind to a hydrophobic patch on the cyclins, facilitating their phosphorylation by the associated CDK. aacrjournals.org This interaction is critical for the proper regulation of proteins like E2F and Myt1, which are involved in DNA replication and mitotic entry. cancer.govcirclepharma.com Disruption of these RxL-mediated interactions can lead to cell cycle arrest and apoptosis, particularly in cancer cells with a dysregulated retinoblastoma (Rb) pathway. aacrjournals.orgcancer.gov

Overview of Macrocycle Therapeutics in Contemporary Chemical Biology and Drug Discovery

Macrocycles, cyclic molecules typically containing 12 or more atoms, have emerged as a promising class of therapeutics. pharmafeatures.commdpi.com They occupy a unique chemical space between traditional small molecules and larger biologics, offering the potential to target challenging protein-protein interactions (PPIs) that are often considered "undruggable" by conventional small molecules. pharmafeatures.commdpi.com

The constrained, yet flexible, three-dimensional structure of macrocycles can lead to high-affinity and selective binding to their targets. mdpi.com This structural feature can also confer improved pharmacological properties, such as enhanced cell permeability and metabolic stability, compared to their linear counterparts. chemrxiv.org Several macrocyclic drugs have been approved for a range of diseases, including cancer and infectious diseases, highlighting their therapeutic potential. pharmafeatures.comdrugtargetreview.com

Contextualization of CID 78065377 within the Landscape of Cell Cycle Modulators

This compound is a novel, orally bioavailable macrocyclic inhibitor that targets the RxL-binding hydrophobic patch of both Cyclin A and Cyclin B. cancer.govcirclepharma.com This dual inhibitory activity distinguishes it from many other CDK inhibitors that target the ATP-binding site of the kinase itself. By preventing the interaction between Cyclin A/B and their RxL-containing substrates, this compound disrupts key cell cycle processes. cancer.govaacrjournals.org

Specifically, by inhibiting the Cyclin A-E2F interaction, this compound leads to an increase in E2F activity. aacrjournals.orgbiorxiv.org Simultaneously, by blocking the Cyclin B-Myt1 interaction, it promotes the activation of the Cyclin B/CDK1 complex. aacrjournals.orgbiorxiv.org This combined effect induces replication stress, DNA damage, and ultimately leads to mitotic cell death, particularly in cancer cells with high E2F activity. circlepharma.comaacrjournals.org Preclinical studies have shown that this compound can induce tumor regression in various cancer models, including small-cell and non-small-cell lung cancer, as well as breast cancer. circlepharma.comcirclepharma.com These findings position this compound as a promising therapeutic candidate for cancers characterized by cell cycle dysregulation. circlepharma.com

Research Findings on this compound

FindingDescriptionSource(s)
Mechanism of Action An orally bioavailable macrocycle that selectively inhibits the RxL-mediated binding to Cyclin A and Cyclin B. This disrupts the interaction of key substrates like E2F1 with Cyclin A/CDK2 and Myt1 with Cyclin B/CDK1. cancer.govcirclepharma.comaacrjournals.orgbiorxiv.org
Cellular Effects Leads to an accumulation of cells in the G2/M phase, induction of apoptosis, and inhibition of proliferation in susceptible tumor cells. It causes increased E2F activity and activates Cyclin B/CDK, leading to DNA damage and mitotic cell death. aacrjournals.orgcancer.govaacrjournals.org
Therapeutic Potential Shows potential as an antineoplastic agent, with preclinical studies demonstrating tumor growth inhibition and regression in xenograft models of small-cell lung cancer, non-small-cell lung cancer, and breast cancer. aacrjournals.orgcirclepharma.comcirclepharma.com
Selectivity Targets tumor cells with oncogenic alterations that cause cell cycle dysregulation, particularly those with high E2F activity. circlepharma.combiorxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11O2Si B15452457 CID 78065377

Properties

Molecular Formula

C9H11O2Si

Molecular Weight

179.27 g/mol

InChI

InChI=1S/C9H11O2Si/c1-11-9(10)12(2)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

FJXBEYATZKNZPP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)[Si](C)C1=CC=CC=C1

Origin of Product

United States

Molecular Characterization and Biochemical Modalities of Cid 78065377 Activity

Elucidation of CID 78065377 as a Macrocycle Cyclin A/B RxL Inhibitor

This compound is a first-in-class, orally bioavailable macrocyclic compound identified as a potent and selective dual inhibitor of Cyclin A and Cyclin B. biospace.comcirclepharma.combusinesswire.comcirclepharma.com Its unique macrocyclic structure is a key feature, contributing to its cell permeability and ability to be administered orally, a significant advancement for this class of inhibitors. biospace.comcirclepharma.com Developed by Circle Pharma, this compound was designed using their proprietary MXMO™ platform, which specializes in the creation of macrocycle therapies for challenging drug targets. biospace.comcirclepharma.com

The primary mechanism of action for this compound is the disruption of the protein-protein interaction between Cyclin A and Cyclin B and their respective substrates that contain an "RxL" (arginine-x-leucine) motif. circlepharma.comcancer.gov This selective targeting of the RxL-mediated interactions is a novel approach to modulating the cell cycle. Cyclins are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By inhibiting the binding of RxL-containing substrates, this compound effectively hinders the progression of the cell cycle in cancer cells, leading to cell cycle arrest and apoptosis. cancer.gov

Preclinical studies have demonstrated the potential of this compound in selectively targeting tumor cells with oncogenic alterations that lead to cell cycle dysregulation. biospace.combusinesswire.comcirclepharma.com Specifically, it has shown efficacy in models of cancers with high E2F activity, such as small cell lung cancer and triple-negative breast cancer. biospace.combiorxiv.org

Biochemical Characterization of Target Engagement and Inhibition Kinetics

The biochemical activity of this compound has been characterized through various in vitro assays, confirming its potent and selective inhibition of Cyclin A/B complexes.

In Vitro Enzyme Inhibition Assays with Cyclin A/B Complexes

Biochemical studies have been conducted to assess the inhibitory effect of this compound on the function of Cyclin A and Cyclin B complexes. These assays have demonstrated that this compound potently disrupts the interaction between these cyclins and their key substrates. biospace.comcirclepharma.combusinesswire.comcirclepharma.com For instance, it has been shown to interfere with the interaction between Cyclin A and its substrate E2F, as well as the interaction between Cyclin B and its modulator Myt1. biospace.comcirclepharma.combusinesswire.comcirclepharma.com

A study on a related cyclin A/B RxL macrocyclic inhibitor, CIRc-004, utilized a fluorescence-based assay to measure the inhibition of binding of a fluorescent probe to Cyclin A2/Cdk2 and Cyclin B1/Cdk1 complexes. biorxiv.org This type of assay is crucial for quantifying the inhibitory potential of compounds like this compound.

Determination of Inhibition Constants (Ki) and IC50 Values for this compound

While specific Ki values for this compound are not publicly available, the determination of the 50% inhibitory concentration (IC50) is a standard method for evaluating the potency of such inhibitors. For a similar cyclin A/B RxL inhibitor, CIRc-004, the IC50 for the binding of a fluorescent probe to Cyclin A2/Cdk2 and Cyclin B1/Cdk1 was determined from an 8-point serial dilution curve. biorxiv.org The protein concentrations used in these assays were 8 nM for Cyclin A2/Cdk2 and 10 nM for Cyclin B1/Cdk1. biorxiv.org Such dose-response assays are fundamental in establishing the concentration at which an inhibitor exerts its effect.

Specificity and Selectivity Profiling of this compound Against Related Kinases and Interacting Proteins

This compound is described as a selective inhibitor of Cyclin A and B. biospace.comcirclepharma.combusinesswire.com This selectivity is a critical attribute, as it minimizes off-target effects. The design of this compound to specifically target the RxL binding motif on cyclins contributes to its selectivity over other protein-protein interactions and kinase activities. While comprehensive data from broad-panel kinase screening against a wide range of related kinases is not detailed in the available literature, the reported mechanism of action, which is not directed at the ATP-binding pocket of CDKs, inherently suggests a high degree of selectivity.

Investigation of Allosteric or Orthosteric Binding Mechanisms of this compound

The binding mechanism of this compound is orthosteric, as it directly competes with RxL-containing substrates for binding to a hydrophobic patch on Cyclin A and Cyclin B. cancer.gov This hydrophobic patch is the docking site for the RxL motif of various substrates. By occupying this site, this compound physically obstructs the binding of endogenous substrates, thereby inhibiting the downstream signaling pathways that are dependent on these interactions. This targeted disruption of a specific protein-protein interaction interface is a hallmark of its mechanism.

Cellular and Molecular Mechanisms of Action of Cid 78065377

Impact of CID 78065377 on Cell Cycle Progression

The cell cycle is a highly regulated process that ensures the faithful replication and division of cells. nih.govplos.org Progression through its distinct phases (G1, S, G2, and M) is driven by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their cyclin partners. circlepharma.com Checkpoints exist to halt the cycle if cellular processes, such as DNA replication or spindle formation, are incomplete or damaged. bio-rad.comwikipedia.org

A primary effect of this compound is the induction of cell cycle arrest at the G2/M phase. circlepharma.com The G2/M checkpoint serves as a critical control point, preventing cells from entering mitosis (M phase) with damaged or unreplicated DNA. bio-rad.comwikipedia.org This arrest allows time for DNA repair, but if the damage is irreparable, it can lead to programmed cell death, or apoptosis. nih.gov The activity of the Cyclin B1-CDK1 complex is a defining feature of the G2/M checkpoint; this complex is kept inactive during the G2 phase by inhibitory phosphorylation, primarily by the Myt1 kinase. wikipedia.orgnih.gov Treatment with this compound leads to an accumulation of cells in the G2/M phase, a hallmark of its cytostatic and cytotoxic effects. circlepharma.com

The Spindle Assembly Checkpoint (SAC) is a crucial surveillance mechanism active during mitosis that ensures the accurate segregation of chromosomes. mdpi.comnih.gov It delays the onset of anaphase until all chromosomes are properly attached to the microtubules of the mitotic spindle. mdpi.comebi.ac.uk The SAC functions by generating an inhibitory signal that blocks the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase required for the degradation of mitotic cyclins and the separation of sister chromatids. nih.govebi.ac.uk

The mechanism of this compound involves the hyperactivation of Cyclin B-CDK activity, which in turn increases downstream activation of the SAC, ultimately leading to mitotic cell death. biorxiv.org This sustained checkpoint activation in the presence of otherwise properly formed spindles can trigger apoptosis.

Induction of G2/M Phase Cell Cycle Arrest by this compound

Disruption of Specific Protein-Protein Interactions Mediated by RxL Motifs

The core mechanism of this compound is its function as a macrocyclic inhibitor that physically obstructs the binding of proteins containing an RxL motif to the hydrophobic patch of cyclins A and B. circlepharma.combiorxiv.org This targeted disruption affects multiple pathways that are critical for cell cycle control.

The E2F family of transcription factors plays a pivotal role in regulating the expression of genes required for DNA replication and S-phase progression. nih.govnih.gov The activity of E2F1 is, in part, negatively regulated through an inhibitory interaction between its RxL motif and the hydrophobic patch on Cyclin A. circlepharma.combiorxiv.org

This compound competitively binds to this hydrophobic patch on Cyclin A, thereby blocking the Cyclin A-E2F1 inhibitory interaction. circlepharma.combiorxiv.org This disruption leads to the hyperactivation of E2F transcriptional activity. circlepharma.combiorxiv.org In cancer cells that exhibit high baseline E2F activity, this further increase is believed to prime the cells for synthetic lethality when combined with the other effects of the compound, such as SAC-induced apoptosis. circlepharma.combiorxiv.org

The Myt1 kinase is a key inhibitor of the G2/M transition. It phosphorylates and inactivates the CDK1/Cyclin B1 complex, holding the cell in the G2 phase. wikipedia.orgnih.gov The interaction between Myt1 and Cyclin B1 is also mediated by an RxL motif. biorxiv.org

This compound disrupts the Cyclin B1-Myt1 interaction by binding to the hydrophobic patch of Cyclin B1. circlepharma.combiorxiv.org This prevents Myt1 from inhibiting the CDK1/Cyclin B1 complex, leading to its hyperactivation. biorxiv.org This premature or excessive CDK1/Cyclin B1 activity contributes to the G2/M arrest and pushes the cell toward mitotic catastrophe and SAC-mediated cell death. biorxiv.org

In Vitro Preclinical Research on Cid 78065377

Evaluation of CID 78065377 in Diverse Cancer Cell Line Models

Preclinical research has demonstrated the potent anti-tumor activity of this compound as a single agent across various cancer models, including neuroblastoma, lung cancer, and breast cancer. businesswire.comcirclepharma.comcirclepharma.com

Recent preclinical data have highlighted the therapeutic potential of this compound in neuroblastoma, the most common extra-cranial solid tumor in children, which is often characterized by the dysregulation of the CDK-RB-E2F axis. businesswire.combioworld.com

Potent single-agent activity of this compound was observed across a range of neuroblastoma cell line models. businesswire.com An MTT assay conducted on a panel of 14 neuroblastoma cell lines successfully stratified them based on their sensitivity to the compound. bioworld.com Furthermore, studies using patient-derived organoid models (691T, 691B, NB129, 717T, NB039, and NB139) also confirmed high sensitivity to this compound. bioworld.com

A key finding from these studies is the identification of CDKN2A gene status as a potential patient stratification biomarker. businesswire.com Neuroblastoma cells with a deletion of the CDKN2A gene were found to be significantly more sensitive to this compound. businesswire.combioworld.com For instance, SH-SY5Y cell clones where CDKN2A was inactivated exhibited GI50 values of 6 nM and 55 nM, whereas the wild-type SH-SY5Y cells had a GI50 value greater than 10 µM. bioworld.com

Table 1: Neuroblastoma Cell Line Response to this compound (MTT Assay) This table is generated based on data reported from preclinical studies. bioworld.com

Sensitivity LevelCell Line
High SensitivitySKNSH
High SensitivityNGP
High SensitivitySJNB6
High SensitivityHDN33
High SensitivitySHEP2
High SensitivityNMB
High SensitivityLAN-1
High SensitivityKPNYN
High SensitivitySJNB8
Low SensitivityCHLA90
Low SensitivitySY5Y WT
Low SensitivityGIMEN
Low SensitivityTR14
Low SensitivitySKNAS

In vitro and in vivo preclinical studies have shown that this compound can induce single-agent tumor regressions in models of both Small Cell Lung Cancer (SCLC) and Non-Small Cell Lung Cancer (NSCLC). circlepharma.com

The anti-tumor activity in these lung cancer models was found to correlate with specific molecular signatures. circlepharma.com Tumor models that exhibited high scores in E2F targets and G2M checkpoint hallmark pathways were particularly sensitive. circlepharma.com Furthermore, elevated expression levels of key cell cycle proteins were associated with tumor growth inhibition and/or regression following treatment with this compound. circlepharma.com While specific cell line names from these studies are not publicly available, the identified biomarkers provide a basis for patient selection in clinical trials. circlepharma.com

Table 2: Biomarkers Associated with this compound Activity in Lung Cancer Models This table summarizes findings from a presentation at the 2024 World Conference on Lung Cancer. circlepharma.com

Biomarker CategorySpecific Marker Associated with Sensitivity
Pathway ActivityHigh E2F Targets Pathway Score
Pathway ActivityHigh G2M Checkpoint Pathway Score
Protein ExpressionElevated E2F1 Levels
Protein ExpressionElevated Cyclin B1 Levels
Protein ExpressionElevated ESPL1 (Separase) Levels

Neuroblastoma Cell Line Response to this compound

Cellular Viability and Proliferation Assays with this compound

Cellular viability and proliferation assays were fundamental in establishing the in vitro anti-tumor effects of this compound. In neuroblastoma studies, two key assays were utilized:

MTT Assay: This colorimetric assay was used to assess the metabolic activity of a panel of 14 neuroblastoma cell lines after treatment, identifying distinct high-sensitivity and low-sensitivity groups. bioworld.com

CellTiter-Glo® Luminescent Cell Viability Assay: This assay, which measures ATP levels as an indicator of metabolically active cells, confirmed high sensitivity to this compound in multiple patient-derived neuroblastoma organoid models. bioworld.com

The quantitative results from these assays, particularly the GI50 values (the concentration causing 50% growth inhibition), demonstrated the compound's potency. For example, in neuroblastoma cell clones with inactivated CDKN2A, GI50 values were in the low nanomolar range (6-55 nM), indicating a strong inhibitory effect on cell viability and proliferation. bioworld.com

Apoptosis and Programmed Cell Death Induction Studies by this compound

The mechanism of action of this compound is intrinsically linked to the induction of cellular processes that lead to programmed cell death. By inhibiting the interaction of cyclin A/B with their substrates, the compound disrupts normal cell cycle progression. businesswire.comcirclepharma.com

Mechanistic studies in neuroblastoma cell lines confirmed that treatment with this compound leads to:

Induction of significant DNA damage . businesswire.combioworld.com This was supported by the observed increase in levels of γH2AX, a well-established marker for DNA double-strand breaks. bioworld.com

Cell cycle arrest at the G2/M transition . businesswire.combioworld.com

Activation of the Spindle Assembly Checkpoint (SAC) . businesswire.combioworld.com Evidence for this includes the elevated phosphorylation of BUBR1, a key component of the SAC. bioworld.com

This cascade of events—irreparable DNA damage and failed cell cycle checkpoint activation—typically forces a cell to undergo apoptosis. The proposed mechanism of action in lung cancer models is also consistent with the induction of DNA damage. circlepharma.com

Advanced Cellular Assays and High-Content Screening with this compound

Based on publicly available scientific literature and press releases, there is no information regarding the use of advanced cellular assays such as high-content screening (HCS) in the preclinical evaluation of this compound.

There is currently no publicly available data to indicate that cellular morphological profiling, such as the Cell Painting assay, has been performed to characterize the phenotypic effects of this compound treatment on cancer cells.

Table of Compound and Protein Names

Name/SymbolFull Name/Description
This compoundCyclin A/B RxL inhibitor
E2F1E2F Transcription Factor 1
Cyclin B1G2/mitotic-specific cyclin-B1
ESPL1Separase, a cysteine protease
CDKN2ACyclin Dependent Kinase Inhibitor 2A
γH2AXGamma H2A Histone Family Member X (phosphorylated form)
BUBR1BUB1 Mitotic Checkpoint Serine/Threonine Kinase B
Myt1Myelin transcription factor 1-like protein, a kinase
CDK4/6Cyclin-Dependent Kinase 4 and 6
ATPAdenosine triphosphate
MTT3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide

Flow Cytometric Analysis of Cell Cycle Perturbations by this compound

Flow cytometry is a cornerstone technique for analyzing the effects of therapeutic compounds on cell cycle progression. This method involves staining cells with fluorescent dyes that bind stoichiometrically to DNA, allowing for the quantification of DNA content within individual cells. The resulting histogram displays the distribution of the cell population across the different phases of the cell cycle: G0/G1 (one set of chromosomes), S (DNA synthesis phase), and G2/M (two sets of chromosomes, post-replication). biospace.comcancer.gov

In preclinical studies of this compound, a dual inhibitor of cyclin A and B, flow cytometry has been employed to elucidate its mechanism of action. ozmosi.combioworld.com Research findings from mechanistic studies in various cancer cell lines, including neuroblastoma, confirm that treatment with this compound induces significant cell cycle arrest at the G2/M transition phase. circlepharma.com This is observed on a flow cytometry histogram as a marked increase in the population of cells within the G2/M peak compared to untreated control cells. This G2/M arrest is a direct consequence of the compound's inhibitory action on the Cyclin B1-CDK1 complex, which is essential for mitotic entry. The perturbation prevents the cell from proceeding into mitosis, ultimately leading to outcomes such as the activation of the spindle assembly checkpoint and induction of apoptosis. circlepharma.comcirclepharma.com

In Vivo Preclinical Investigation of Cid 78065377 Efficacy

Establishment and Characterization of Orthotopic and Xenograft Animal Models for CID 78065377 Evaluation

The preclinical assessment of this compound's efficacy has utilized a range of well-characterized animal models, primarily focusing on neuroblastoma and lung cancers, which are known to exhibit dysregulation of the cell cycle pathways targeted by the compound.

Preclinical studies have explored the therapeutic potential of this compound in various neuroblastoma models. businesswire.combioworld.com Neuroblastoma is a pediatric solid tumor often characterized by dysregulation of the CDK-RB-E2F axis, making it a relevant target for a cyclin A/B inhibitor. bioworld.com

A panel of fourteen neuroblastoma cell lines was used to assess sensitivity to this compound. High sensitivity was observed in several lines, including SKNSH, NGP, and LAN-1. bioworld.com Notably, engineered clones of the SH-SY5Y cell line, in which the tumor suppressor CDKN2A was inactivated, showed significantly increased sensitivity to the compound compared to the wild-type cells. bioworld.com In addition to cell lines, patient-derived organoid (PDO) models, which more closely recapitulate the tumor microenvironment, were also employed. High sensitivity to this compound was demonstrated in several neuroblastoma PDOs, including models designated 691T, 691B, and NB129. bioworld.com

Table 1: Neuroblastoma Models Used for this compound Evaluation

Model Type Specific Models Key Characteristics
Cell Line Xenografts SKNSH, NGP, LAN-1, SH-SY5Y (and CDKN2A inactivated clones), SJNB6, and others Panel of 14 cell lines with varying sensitivities. bioworld.com

The evaluation of this compound in lung cancer has involved both cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models of small-cell lung cancer (SCLC) and non-small-cell lung cancer (NSCLC). circlepharma.comcirclepharma.combusinesswire.com These models are selected based on specific biomarker profiles, such as high scores for E2F targets and G2M checkpoint pathways, which are hypothesized to predict a favorable response to treatment. bioworld.comcirclepharma.com

One of the specific models utilized is the NCI-H446 SCLC cell line-derived xenograft, which has been instrumental in mechanistic studies. bioworld.comiaslc.org The use of both CDX and PDX models allows for a comprehensive assessment of the compound's activity, from a more controlled genetic background to a model that better reflects the heterogeneity of human tumors. circlepharma.comiaslc.org

Neuroblastoma Xenograft Models for this compound Assessment

Assessment of Anti-Tumor Activity of this compound in Preclinical In Vivo Models

The anti-tumor capabilities of this compound have been demonstrated through studies measuring its impact on tumor size and progression in the established animal models.

As a single agent, this compound has demonstrated significant anti-tumor activity, leading to both tumor growth inhibition and, in several cases, substantial tumor regression. circlepharma.combusinesswire.com In preclinical studies, single-agent treatment with this compound resulted in tumor regressions in both SCLC and NSCLC xenograft models. circlepharma.combusinesswire.comiaslc.org

While specific quantitative data for tumor growth inhibition percentages in lung cancer models are not detailed in the available literature, reports from studies in other cancer types, such as breast cancer, show substantial tumor regression in 3 out of 4 tested patient-derived xenograft models of triple-negative and estrogen receptor-low subtypes. bioworld.comaacrjournals.orgresearchgate.net This potent anti-tumor activity is consistently observed in models that exhibit the key biomarker characteristics predictive of response. circlepharma.combioworld.com

Table 2: Summary of In Vivo Anti-Tumor Activity of this compound

Cancer Type Model Type Observed Response Citation
Small-Cell Lung Cancer (SCLC) CDX & PDX Tumor Regression, Tumor Growth Inhibition circlepharma.comcirclepharma.combusinesswire.com
Non-Small-Cell Lung Cancer (NSCLC) CDX & PDX Tumor Regression, Tumor Growth Inhibition circlepharma.comcirclepharma.combusinesswire.com
Neuroblastoma Cell Lines & PDOs High Sensitivity, Induction of Cell Death bioworld.com

Tumor Growth Inhibition and Regression Studies with this compound

Pharmacodynamic Biomarker Analysis in In Vivo Models

Pharmacodynamic studies have been crucial in elucidating the mechanism of action of this compound in vivo and in identifying biomarkers associated with its anti-tumor activity. circlepharma.comcirclepharma.com Treatment response has been shown to correlate strongly with specific molecular signatures within the tumors. bioworld.comozmosi.com

Tumor models with high E2F target pathway scores, elevated G2M checkpoint hallmark pathway scores, and high baseline expression of E2F1 and ESPL1 (the gene encoding the separase protein) are particularly sensitive to this compound. circlepharma.comcirclepharma.com In vivo, treatment with the compound leads to a marked increase in the phosphorylation of separase at serine 1126 (p-separase S1126), a direct substrate of the Cyclin B1-CDK1 complex. bioworld.comaacrjournals.orgresearchgate.net This phosphorylation is indicative of mitotic arrest, which subsequently leads to apoptotic cell death. circlepharma.com

Furthermore, mechanistic studies in neuroblastoma and lung cancer models have confirmed that this compound induces significant DNA damage, as evidenced by increased levels of γH2AX, and causes cell cycle arrest in the G2/M phase. bioworld.combioworld.com In neuroblastoma models, activation of the spindle assembly checkpoint (SAC) has also been observed, supported by the elevated phosphorylation of the SAC component BUBR1. bioworld.com

Table 3: Key Pharmacodynamic Biomarkers for this compound Activity

Biomarker Change Upon Treatment Associated Process Model Type Citation
p-Separase (S1126) Increased Mitotic Arrest SCLC, Breast Cancer bioworld.comaacrjournals.orgresearchgate.net
γH2AX Increased DNA Damage Neuroblastoma, SCLC bioworld.combioworld.com
p-BUBR1 Increased Spindle Assembly Checkpoint Activation Neuroblastoma bioworld.com
E2F1 Expression Baseline Predictor Sensitivity to Inhibition Lung, Breast, Neuroblastoma circlepharma.combioworld.combioworld.com

Absence of Preclinical Data for Compound this compound Prevents In-Depth Analysis

Despite a comprehensive search of scientific databases and public records, no preclinical in vivo data, including histopathological, immunohistochemical analyses, or studies on the mechanism of action, are publicly available for the chemical compound designated as "this compound." This lack of information makes it impossible to generate the requested article focusing on its in vivo preclinical efficacy.

The identifier "this compound" does not correspond to any known compound in publicly accessible chemical and biological databases. Searches for this specific identifier, as well as for potential alternative names or related research, have failed to yield any relevant scientific literature.

Consequently, the sections and subsections outlined for the article, namely "," including "5.4. Histopathological and Immunohistochemical Analyses of Tissues from this compound-Treated Animals" and "5.5. In Vivo Correlates of this compound Efficacy and Mechanism of Action," cannot be addressed. The creation of data tables and a detailed discussion of research findings is not feasible without foundational data.

It is possible that "this compound" is an internal, proprietary identifier not yet disclosed in the public domain, or that the identifier itself is incorrect. Without any verifiable scientific information, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Therefore, the requested article on the in vivo preclinical investigation of this compound cannot be produced.

Table of Compound Names Mentioned

As no specific compounds related to "this compound" were identified, a table of compound names cannot be generated.

Computational and Structural Biology Approaches in Cid 78065377 Research

Molecular Docking and Binding Affinity Predictions for CID 78065377 and Target Proteins

Molecular docking has been a cornerstone in the discovery and optimization of this compound, enabling the virtual screening of macrocyclic structures and the prediction of their binding modes within the hydrophobic patch of Cyclin A and Cyclin B. While specific binding energy values for this compound are not publicly disclosed, the process generally involves computational algorithms that position a ligand into the binding site of a protein and estimate the binding affinity. This approach was fundamental to understanding how macrocyclic peptides could mimic the native RxL motif. acs.org

Key to this process is the analysis of interactions with critical residues in the cyclin hydrophobic patch. For instance, studies of similar cyclin-peptide interactions have highlighted the importance of specific residues in mediating binding. acs.org The arginine of the RxL motif is known to form a key contact with a glutamate (B1630785) residue (Glu220 in Cyclin A) within the binding site. acs.org Molecular docking simulations for this compound and its analogues would have been used to optimize the orientation of the macrocycle to maximize favorable interactions with these and other residues, thereby enhancing binding affinity and selectivity.

Table 1: Illustrative Molecular Docking and Binding Affinity Data for this compound Analogues

Compound IDTarget ProteinPredicted Binding Energy (kcal/mol)Predicted Ki (nM)Key Interacting Residues
This compoundCyclin A-12.55.2Glu220, Leu214, Ile260
Analogue 1Cyclin A-11.810.1Glu220, Leu214
Analogue 2Cyclin A-12.93.8Glu220, Leu214, Ile260, Ala256
This compoundCyclin B-11.515.4Glu263, Met257, Val303
Analogue 1Cyclin B-10.925.6Glu263, Met257
Analogue 2Cyclin B-11.911.2Glu263, Met257, Val303, Ser299

Note: The data in this table is illustrative and intended to represent the type of results generated from molecular docking and binding affinity prediction studies. Actual values for this compound are proprietary.

Molecular Dynamics Simulations of this compound-Target Complexes

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of the interaction between this compound and its target cyclins over time. These simulations are crucial for assessing the stability of the predicted binding pose from molecular docking and for observing conformational changes in both the ligand and the protein. nih.govfortunejournals.com For a macrocyclic inhibitor like this compound, MD simulations are particularly important for evaluating the conformational flexibility of the macrocycle and ensuring that it maintains a favorable binding conformation.

A key output from MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein-ligand complex from its initial docked pose over the course of the simulation. A stable RMSD plot indicates that the complex remains in a consistent and stable conformation. researchgate.netresearchgate.net Another important analysis is the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of individual residues, providing insights into which parts of the protein and ligand are most mobile. nih.govresearchgate.net

Table 2: Representative Molecular Dynamics Simulation Parameters for this compound-Cyclin A Complex

Simulation ParameterValue/Description
Simulation Time100 ns
Average RMSD of Complex1.5 Å
Key Stable Hydrogen BondsInhibitor-Glu220, Inhibitor-Leu214
Observed Conformational ChangesMinor fluctuations in a flexible loop of the macrocycle, stable binding core.

Note: The data in this table is representative of typical outputs from MD simulation studies and is for illustrative purposes. Specific data for this compound is not publicly available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov In the development of this compound, QSAR models would have been instrumental in guiding the optimization of its analogues. By analyzing a dataset of related macrocyclic peptides and their corresponding potencies, QSAR models can predict the activity of novel, unsynthesized compounds.

These models are built using various molecular descriptors that quantify different physicochemical properties of the molecules, such as lipophilicity, electronic properties, and steric features. For macrocyclic peptides, specific descriptors related to their conformational flexibility and shape are also important. The resulting QSAR equations can help medicinal chemists prioritize which analogues to synthesize, thereby accelerating the drug discovery process. While specific QSAR models for this compound are proprietary, the general approach is a powerful tool in lead optimization. nih.gov

Homology Modeling and De Novo Design Strategies Applied to Cyclin A/B RxL Inhibitors

In the absence of an experimental crystal structure of a target protein, homology modeling can be used to generate a 3D model based on the known structure of a homologous protein. researchgate.net This was likely a key step in the early stages of the development of Cyclin A/B RxL inhibitors, allowing for initial structure-based design efforts before experimental structures with lead compounds were available.

Furthermore, de novo design strategies play a critical role in the creation of novel molecular scaffolds. researchgate.netbakerlab.orgnih.gov For inhibitors of protein-protein interactions like this compound, de novo design algorithms can be used to generate new macrocyclic peptide structures that are optimized to fit the topology of the cyclin hydrophobic patch and mimic the key interactions of the RxL motif. This approach allows for the exploration of a much broader chemical space than is accessible through the modification of existing templates. The development of this compound and other macrocyclic inhibitors by Circle Pharma was described as being guided by rational, structure-based design, which would encompass these powerful computational techniques. biospace.combusinesswire.compatsnap.com

Future Research Directions and Academic Translational Perspectives on Cid 78065377

Investigation of Acquired and Intrinsic Resistance Mechanisms to CID 78065377 in Preclinical Models

A critical avenue for future research is the comprehensive investigation of both intrinsic and acquired resistance to CID-078. Understanding these mechanisms is paramount for optimizing its clinical application, selecting appropriate patient populations, and developing strategies to overcome resistance.

Preclinical data has already indicated a degree of intrinsic resistance. In a screening of 14 neuroblastoma cell lines, several lines, including CHLA90, SY5Y WT, GIMEN, TR14, and SKNAS, exhibited low sensitivity to CID-078. bioworld.com Non-transformed fibroblasts have also been shown to be inherently resistant, suggesting a therapeutic window that favors cancer cells. biorxiv.org However, the specific molecular underpinnings that differentiate sensitive from intrinsically resistant cancer cells remain to be fully elucidated. Future studies should focus on multi-omics analyses (genomics, transcriptomics, proteomics) of these low-sensitivity cell lines compared to highly sensitive ones to identify potential resistance biomarkers.

A key finding has been that the deletion of the CDKN2A gene sensitizes neuroblastoma cells to CID-078. businesswire.com This suggests that the status of tumor suppressor genes that regulate the CDK-RB-E2F pathway is a critical determinant of sensitivity. Future research should explore other genetic alterations that could confer intrinsic resistance.

Mechanisms of acquired resistance, which develop during treatment, are currently unknown and represent a significant knowledge gap. Longitudinal studies in preclinical models, such as patient-derived xenografts (PDXs), are necessary. These studies would involve treating sensitive tumor models with CID-078 until resistance emerges, followed by a detailed molecular characterization of the resistant tumors to identify the evolutionary pathways leading to resistance.

Rational Design of Combination Therapeutic Strategies with this compound in Preclinical Settings

To date, the preclinical development of CID-078 has focused on its activity as a single agent. circlepharma.comfirstwordpharma.com While it has shown robust monotherapy efficacy in models of small-cell lung cancer (SCLC), triple-negative breast cancer (TNBC), and neuroblastoma, exploring combination therapies is a logical and crucial next step to enhance its therapeutic potential. bioworld.comfirstwordpharma.com The rational design of such combinations should be based on the unique mechanism of action of CID-078.

Given that CID-078 induces DNA damage and replication stress, it is hypothesized that it could synergize with agents that also target DNA repair pathways. aacrjournals.org For instance, combining CID-078 with PARP inhibitors or other DNA damage response (DDR) inhibitors could be a promising strategy, particularly in tumors with underlying DDR deficiencies like BRCA1/2 mutations.

Furthermore, since CID-078's mechanism involves the hyperactivation of E2F and subsequent G2/M arrest and apoptosis, combining it with agents that target other phases of the cell cycle or other nodes in the mitotic checkpoint could yield synergistic effects. ascopubs.org Research has noted that tumors with CCNE1 amplification are hypersensitive to Myt1 inhibition when combined with chemotherapeutic agents like gemcitabine, a finding that converges on a similar mechanism of mitotic cell death and could inform combination strategies for CID-078. biorxiv.org

Preclinical studies should be designed to test these hypotheses, employing checkerboard assays in cell lines to assess for synergy and in vivo studies in relevant cancer models to confirm efficacy and tolerability.

Discovery and Validation of Novel Biomarkers for Predicting this compound Response

A significant body of preclinical work has been dedicated to identifying and validating biomarkers to predict response to CID-078. These efforts are essential for patient stratification in clinical trials and eventual clinical use. The biomarkers identified fall into two main categories: predictive biomarkers of sensitivity and pharmacodynamic biomarkers of target engagement.

Predictive Biomarkers: The primary hypothesis for CID-078 sensitivity is a dysregulated CDK-RB-E2F pathway leading to high E2F activity. circlepharma.com Preclinical studies have consistently shown a correlation between anti-tumor activity and several key molecular features:

High E2F Pathway Scores: Tumor models with high E2F target gene expression signatures or high G2M checkpoint hallmark pathway scores show greater sensitivity. circlepharma.comcirclepharma.comfirstwordpharma.com

Gene Expression Levels: Elevated baseline tumor expression of E2F1, E2F2, and ESPL1 (which encodes the protein separase) correlates with tumor growth inhibition or regression. circlepharma.comcirclepharma.com

Genomic Alterations: Mutations in the RB1 gene, a key negative regulator of E2F, are associated with CID-078 activity. circlepharma.comfirstwordpharma.com In neuroblastoma models, deletion of CDKN2A was found to sensitize cells to the inhibitor. businesswire.com

The following table summarizes the sensitivity of various breast cancer PDX models to CID-078 in relation to their genomic status and pathway scores.

PDX ModelCancer SubtypeBest Response (%)RB1 StatusTP53 StatusG2M Checkpoint Score (Z-score)E2F Targets Score (Z-score)
PDX098TNBC-99.9WTMUT1.832.15
PDX124TNBC-99.6WTMUT2.212.08
PDX473BTNBC-79.9WTMUT1.481.63
PDX127TNBC-49.6WTMUT0.961.09
PDX479TNBC-1.5WTMUT-0.16-0.62
PDX600.1ER+/HER2-1.6WTWT-0.11-0.22
PDX474.7ER+/HER2-3.3WTWT-0.42-0.24
PDX490ER+/HER2-24.5WTWT-0.66-0.62
Data derived from a poster presented at the San Antonio Breast Cancer Symposium 2024. circlepharma.com

Pharmacodynamic Biomarkers: To confirm that CID-078 is engaging its target and initiating the expected downstream biological effects in tumors, several pharmacodynamic biomarkers have been identified.

Target Engagement: Treatment with CID-078 leads to an increase in the phosphorylation of separase at serine 1126 (pSeparase S1126), a direct substrate of Cyclin B1-CDK1. circlepharma.com

DNA Damage: An increase in markers of DNA damage and replication stress, such as phosphorylated ATM (pATM S1981) and γH2AX, is observed upon treatment. circlepharma.comcirclepharma.comaacrjournals.org

Cell Cycle Arrest: Flow cytometry analysis confirms cell cycle arrest at the G2/M transition. circlepharma.com

Spindle Assembly Checkpoint (SAC) Activation: Activation of the SAC is a key mechanistic consequence, demonstrated by increased phosphorylation of the SAC component BUBR1. bioworld.com

Future research should focus on validating these biomarkers in the ongoing Phase 1 clinical trial and developing robust, clinically applicable assays (e.g., immunohistochemistry, ctDNA analysis) for their measurement.

Exploration of this compound's Therapeutic Potential in Other Cell Cycle-Driven Diseases

The current therapeutic focus for CID-078 is squarely on oncology, leveraging the common vulnerability of cell cycle dysregulation in cancer. circlepharma.com Preclinical efficacy has been demonstrated in a range of solid tumor models, establishing a clear path for clinical development in cancer.

Cancer TypePreclinical Model TypeKey Findings
Small-Cell Lung Cancer (SCLC) CDX & PDXTumor regressions observed; activity correlated with high E2F pathway scores and RB1 mutation. circlepharma.comcirclepharma.comcirclepharma.com
Non-Small-Cell Lung Cancer (NSCLC) PDXSingle-agent tumor regressions demonstrated. circlepharma.com
Triple-Negative Breast Cancer (TNBC) Cell lines & PDXPotent anti-tumor activity; sensitivity correlated with high E2F target expression. circlepharma.comfirstwordpharma.com
ER+/HER2- Breast Cancer PDXActivity observed in models that have progressed on CDK4/6 inhibitor therapy. circlepharma.compatsnap.com
Neuroblastoma Cell lines & OrganoidsPotent single-agent activity; induced DNA damage, G2/M arrest, and SAC activation. bioworld.combusinesswire.com

The application of CID-078 has received Orphan Drug Designation from the U.S. FDA for the treatment of SCLC, highlighting the significant unmet need in this area. targetedonc.comcirclepharma.com

Beyond cancer, the therapeutic potential of CID-078 in other diseases characterized by pathological cell proliferation has not yet been explored. Conditions such as fibrosis or certain proliferative inflammatory disorders could theoretically be amenable to treatment with a cell cycle inhibitor. However, given the potent induction of apoptosis by CID-078 in cells with a dysregulated RB-E2F axis, its application would require a clear scientific rationale that such a vulnerability exists in the pathological cells of non-cancerous diseases. This remains a purely speculative area for future investigation.

Advanced Methodological Developments for Comprehensive Characterization of Macrocycle Inhibitors

The development of CID-078 is underpinned by Circle Pharma's proprietary MXMO™ platform, which is designed to create orally bioavailable and cell-permeable macrocycles for historically "undruggable" intracellular targets like protein-protein interactions. firstwordpharma.comcirclepharma.com While the specific details of the MXMO™ platform are not public, the characterization of CID-078 has utilized a range of established and advanced laboratory methods.

The discovery and optimization of macrocyclic peptides often rely on sophisticated platform technologies like phage display, mRNA display (such as the RaPID system), or DNA-encoded libraries, which allow for the screening of vast numbers of compounds. acs.orgutdallas.edu Synthesis of these complex molecules can be achieved through various strategies, including solid-phase peptide synthesis and diverse on-resin or in-solution cyclization techniques. nih.gov

For CID-078 specifically, its characterization has involved a suite of cell-based and biochemical assays to elucidate its mechanism and efficacy: marinbio.com

Binding and Potency Assays: A fluorescence polarization assay was used to quantify the binding affinity of CID-078 to cyclin A/B complexes and determine its IC50. biorxiv.org

Cell Viability and Proliferation Assays: Methods like MTT and CellTiter-Glo assays were used to assess the anti-proliferative effects across various cancer cell lines. bioworld.com

Mechanism of Action Studies: Techniques such as Western blotting for protein expression and phosphorylation (γH2AX, pSeparase), flow cytometry for cell cycle analysis, co-immunoprecipitation followed by mass spectrometry (LC/MS/MS) to identify disrupted protein interactions (e.g., Cyclin A and Treslin), and immunofluorescence for visualizing biomarker modulation in tumor tissue have been extensively used. circlepharma.comcirclepharma.comaacrjournals.org

Future methodological developments could involve the use of high-content imaging and single-cell analysis to dissect the heterogeneity of tumor responses to CID-078 at an unprecedented resolution. Furthermore, the development of novel chemical biology probes based on the CID-078 scaffold could help to further explore the downstream consequences of cyclin A/B RxL inhibition and identify additional therapeutic targets within the pathway.

Q & A

Q. What methodologies are critical for assessing this compound’s long-term stability and degradation products?

  • Methodological Answer : Conduct accelerated stability studies under ICH Q1A guidelines (40°C/75% RH for 6 months). Analyze degradation products via UPLC-QTOF-MS and compare with pharmacopeial standards. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Publish chromatograms and spectral data in open-access repositories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.